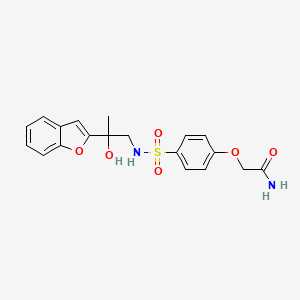

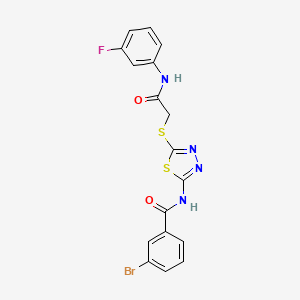

N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry. It includes a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms . The compound also contains a nitrobenzyl group and an ethoxybenzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the introduction of the various substituents. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . Attached to this ring are several other groups, including an amino group, a nitrobenzyl group, and an ethoxybenzamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Some general properties of pyrimidine derivatives can include a high degree of aromaticity and the ability to participate in hydrogen bonding .Scientific Research Applications

Bioactivation and Cytotoxicity

The compound undergoes bioactivation, a process where a non-toxic compound is metabolized into an active or more toxic form. For instance, the bioactivation of CB 1954, which shares a similar nitroaromatic structure, results in the formation of a cytotoxic agent capable of inducing DNA interstrand crosslinking, highlighting its potential for selective cytotoxicity against targeted cells. This mechanism is facilitated by enzymes such as DT diaphorase, which catalyze the reduction of nitro groups to hydroxylamines, thereby activating the compound's cytotoxic properties (Knox et al., 1991).

Gene-Directed Enzyme Prodrug Therapy (GDEPT)

In the context of GDEPT, compounds similar to "N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" can be utilized as prodrugs. These prodrugs are designed to be activated by specific enzymes, such as nitroreductase from Escherichia coli, which are expressed in genetically modified cells. This selective activation allows for targeted cytotoxicity towards cancer cells while sparing healthy tissue. For example, nitrogen mustard analogues derived from 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) have been evaluated for their potential as GDEPT prodrugs, demonstrating improvements in potency and bystander effects compared to the parent compound (Friedlos et al., 1997).

Mechanism of Action

The mechanism of action of this compound is not clear from the name alone. It would depend on the specific biological target of the compound. Many pyrimidine derivatives are known to have a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects .

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide involves the condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid. This intermediate is then reacted with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil, which is subsequently reduced with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide. The resulting compound is then reacted with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide.", "Starting Materials": [ "4-ethoxybenzoic acid", "4-nitrobenzaldehyde", "thiourea", "sodium dithionite", "ethyl acetoacetate" ], "Reaction": [ "Condensation of 4-ethoxybenzoic acid with 4-nitrobenzaldehyde to form 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-oxobutanoic acid with thiourea to form 4-ethoxy-3-nitrobenzylidene-4-thiouracil", "Reduction of 4-ethoxy-3-nitrobenzylidene-4-thiouracil with sodium dithionite to form 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide", "Reaction of 4-ethoxy-3-nitrobenzylidene-4-thiosemicarbazide with ethyl acetoacetate to form N-(4-amino-2-((3-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide" ] } | |

CAS RN |

888419-82-7 |

Molecular Formula |

C20H19N5O5S |

Molecular Weight |

441.46 |

IUPAC Name |

N-[4-amino-2-[(3-nitrophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-4-ethoxybenzamide |

InChI |

InChI=1S/C20H19N5O5S/c1-2-30-15-8-6-13(7-9-15)18(26)22-16-17(21)23-20(24-19(16)27)31-11-12-4-3-5-14(10-12)25(28)29/h3-10H,2,11H2,1H3,(H,22,26)(H3,21,23,24,27) |

InChI Key |

MZYXEOZLBFZINJ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC(=CC=C3)[N+](=O)[O-])N |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)

![1-benzyl-3-[(4-ethylphenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B2673611.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)

![N-(3-methylbutyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2673618.png)

![Methyl 3-{[(allylamino)carbothioyl]amino}-3-(1,3-benzodioxol-5-yl)propanoate](/img/structure/B2673620.png)

![3-Methyl-5-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2673623.png)